molecular formula C15H19NO4 B7588430 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid

3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid

Cat. No. B7588430
M. Wt: 277.31 g/mol
InChI Key: OJJMQCVPKXNSLX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPP is a derivative of the amino acid leucine and is structurally similar to the well-known drug, rapamycin. In

Mechanism of Action

The mechanism of action of 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid is not fully understood, but it is believed to involve the inhibition of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer cells. By inhibiting the mTOR pathway, 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid is believed to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to reduce neuronal cell death in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid in lab experiments is its specificity for the mTOR pathway. 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to have minimal off-target effects, which makes it a valuable tool for studying the mTOR pathway. Additionally, 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid in lab experiments is its low solubility in water. This can make it difficult to administer 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid to cells or animals in a consistent and reproducible manner. Additionally, the synthesis of 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid. One area of interest is the development of 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid in various types of cancer and to identify potential combination therapies that could enhance its anti-cancer effects.
Another area of interest is the potential use of 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid in animal models of neurodegenerative diseases and to identify potential mechanisms of action.
Overall, 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid is a promising compound that has shown potential therapeutic applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in various disease models.

Synthesis Methods

3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction of leucine with various reagents. The first step involves the reaction of leucine with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with 3-methoxyphenylacetic acid to form the corresponding amide. The final step involves the reaction of the amide with methylamine to form 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid.

Scientific Research Applications

3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has shown potential therapeutic applications in various fields of scientific research. 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid has been shown to have neuroprotective properties by reducing neuronal cell death.

properties

IUPAC Name

3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(15(18)19)10-16(2)14(17)8-7-12-5-4-6-13(9-12)20-3/h4-9,11H,10H2,1-3H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMQCVPKXNSLX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C=CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C(=O)/C=C/C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid

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